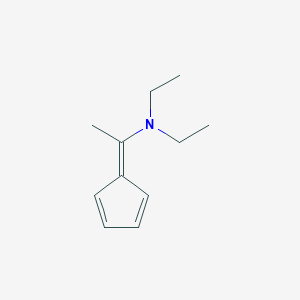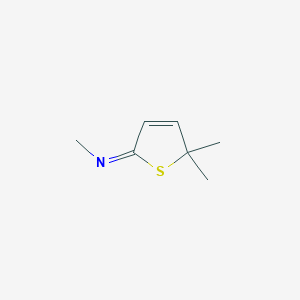![molecular formula C17H24N2O B14232805 5-[4-(Octyloxy)phenyl]-1H-pyrazole CAS No. 385433-40-9](/img/structure/B14232805.png)
5-[4-(Octyloxy)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Octyloxy)phenyl]-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is characterized by the presence of an octyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.
Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Alternatively, heating pyrazolines in dimethyl sulfoxide (DMSO) under oxygen can also yield pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Octyloxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring and pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like aryl halides and bases (e.g., potassium tert-butoxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-[4-(Octyloxy)phenyl]-1H-pyrazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[4-(Octyloxy)phenyl]-1H-pyrazole involves its interaction with molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide
- 4-(3-Methoxy-4-octyloxybenzylidene)-2-(4′-alkoxyphenyl)oxazol-5-one
Uniqueness
5-[4-(Octyloxy)phenyl]-1H-pyrazole is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This distinguishes it from other pyrazole derivatives and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
385433-40-9 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
5-(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)17-12-13-18-19-17/h8-13H,2-7,14H2,1H3,(H,18,19) |
Clé InChI |
BPCXUIJRKBTFKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)


![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
